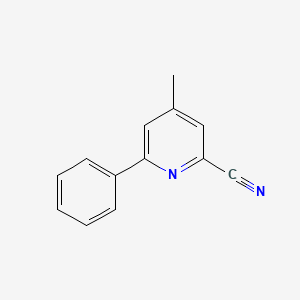

4-Methyl-6-phenylpyridine-2-carbonitrile

Description

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methyl-6-phenylpyridine-2-carbonitrile |

InChI |

InChI=1S/C13H10N2/c1-10-7-12(9-14)15-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 |

InChI Key |

BQJQGMQYNKVTDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Conventional Cyclocondensation of Enaminonitriles and Carbonyl Derivatives

A foundational method for synthesizing polysubstituted pyridines involves cyclocondensation reactions between enaminonitriles and ketones or aldehydes. For 4-methyl-6-phenylpyridine-2-carbonitrile, this strategy leverages the reactivity of 3-aminocrotononitrile with substituted chalcones. In a representative procedure, 3-aminocrotononitrile reacts with 1,3-diphenylprop-2-en-1-one under reflux in ethanol with ammonium acetate as a catalyst. The reaction proceeds via a six-membered ring formation, where the enaminonitrile contributes the nitrile group at position 2 and the methyl group at position 4, while the chalcone furnishes the phenyl substituent at position 6.

The reaction mechanism involves initial Knoevenagel condensation between the enaminonitrile and chalcone, followed by cyclization and aromatization. Infrared (IR) spectroscopy confirms the presence of the nitrile group (νC≡N ≈ 2,220 cm⁻¹), while nuclear magnetic resonance (NMR) spectra resolve the methyl group (δ 2.44 ppm, singlet) and aromatic protons (δ 7.06–8.07 ppm). Yields for this method typically range from 70% to 85%, depending on the substitution pattern of the chalcone.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances the efficiency of pyridine synthesis by reducing reaction times and improving yields. A optimized protocol involves heating a mixture of 3-(4-methylphenyl)-1-phenylprop-2-en-1-one (chalcone), 3-aminocrotononitrile, and ammonium acetate in ethanol at 130°C for 30 minutes under microwave conditions. This method achieves yields up to 89%, compared to 70% under conventional reflux (6 hours).

Key advantages of microwave synthesis include:

- Rapid intramolecular cyclization due to uniform heating.

- Reduced side reactions , as evidenced by cleaner NMR spectra.

- Scalability , with gram-scale reactions demonstrating consistent yields.

The product, this compound, is characterized by high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 271.11 (M+H)+. X-ray crystallography of analogous compounds confirms the planar pyridine ring and substituent orientation.

Halogenation-Cyanation Sequence

A two-step halogenation-cyanation approach provides an alternative route. First, 6-hydroxy-4-methyl-2-phenylpyridine is treated with phosphoryl chloride (POCl₃) and triethylamine to yield 2-chloro-4-methyl-6-phenylpyridine. Subsequent nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C introduces the nitrile group at position 2.

Step 1: Chlorination

- Reagents : POCl₃, Et₃N, 4 hours, 80°C.

- Yield : 75–80%.

- Characterization : IR shows loss of OH (3,300 cm⁻¹) and appearance of C≡N (2,222 cm⁻¹).

Step 2: Cyanation

- Reagents : KCN, DMF, 12 hours, 120°C.

- Yield : 65–70%.

- Challenges : Competitive hydrolysis of CN⁻ requires anhydrous conditions.

Comparative Analysis of Synthetic Approaches

The table below summarizes the efficiency of major methods:

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Cyclocond. | Reflux, EtOH | 6 hr | 70–85 | 95 |

| Microwave-Assisted | 130°C, MW | 30 min | 85–89 | 98 |

| Halogenation-Cyanation | POCl₃, then KCN | 16 hr | 65–70 | 90 |

Microwave synthesis outperforms other methods in yield and time efficiency, though it requires specialized equipment. The halogenation-cyanation route, while lower-yielding, is valuable for introducing nitriles into halogenated precursors.

Structural and Spectroscopic Characterization

IR Spectroscopy :

NMR Spectroscopy :

- ¹H NMR (CDCl₃) : δ 2.44 (s, 3H, CH₃), 7.06–8.07 (m, 10H, Ar-H).

- ¹³C NMR : δ 24.42 (CH₃), 118.5 (C≡N), 132.6–148.2 (Ar-C).

X-ray Crystallography :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group at position 2 serves as a key site for nucleophilic substitution. For example:

-

Chlorination with phosphoryl chloride (POCl₃) and triethylamine at 80–90°C yields 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (C₁₃H₉ClN₂), confirmed by IR absorption at 2,222 cm⁻¹ (C≡N) and a singlet at δ 6.80 ppm (pyridine H-3) in ¹H-NMR .

-

Amination via reflux with ammonium acetate produces 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (C₁₃H₁₁N₃), characterized by NH₂ IR bands at 3,350–3,292 cm⁻¹ and a singlet at δ 4.44 ppm (NH₂) in ¹H-NMR .

Cyclization Reactions

The amino derivative undergoes cyclization to form fused heterocycles:

-

Pyrido[2,3-d]pyrimidines : Treatment with ethyl acetoacetate or acetic anhydride yields derivatives like 7-acetyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-2-amine . IR spectra confirm C=O stretches at 1,680–1,688 cm⁻¹, and ¹H-NMR shows a methyl singlet at δ 2.50 ppm .

-

Thieno[2,3-b]pyridines : Reaction with mercaptopyridine and α-halocompounds (e.g., chloroacetonitrile) under sodium ethoxide forms 3-amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrile (C₁₅H₁₁N₃S), confirmed by NH₂ IR bands (3,334–3,230 cm⁻¹) and a nitrile peak at 2,186 cm⁻¹ .

Sulfonylation

Reaction with benzenesulfonyl chloride introduces a sulfonyl group, producing 6-benzene sulfonylamino-4-methyl-2-phenyl-5-pyridinecarbonitrile (C₁₉H₁₅N₃O₂S). Key spectral features include SO₂ asym/sym IR bands (1,360/1,150 cm⁻¹) and a δ 8.50 ppm singlet (SO₂NH) in ¹H-NMR .

Acetylation

Heating with acetic anhydride yields 6-acetylamino-4-methyl-2-phenyl-5-pyridinecarbonitrile (C₁₅H₁₃N₃O), with IR absorption at 1,720 cm⁻¹ (C=O) and a δ 2.20 ppm triplet (CH₃CO) .

Comparative Reactivity of Derivatives

The table below summarizes reaction outcomes for select derivatives:

Mechanistic Insights

-

Chlorination : Proceeds via electrophilic aromatic substitution facilitated by POCl₃, with triethylamine enhancing reactivity by deprotonation .

-

Cyclization : Intramolecular nucleophilic attack by amino/hydrazido groups on the carbonitrile leads to fused-ring systems, as evidenced by NH₂ disappearance in IR .

Scientific Research Applications

4-Methyl-6-phenylpyridine-2-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-6-phenylpyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell membranes and disrupts their function.

Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell growth and division.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Reactivity: Chlorine at position 6 (as in 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) enables facile substitution reactions, yielding amino or hydrazido derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., CN, CF₃) increase electrophilicity, while methoxy or phenyl groups modulate solubility and steric effects .

Biological Activity

4-Methyl-6-phenylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing on recent studies and case analyses.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Various synthetic routes have been explored, often focusing on the introduction of functional groups that enhance biological activity. For example, the use of nitrile groups has been shown to improve the compound's reactivity and bioactivity.

Biological Activity Overview

The biological activities of this compound encompass various pharmacological effects, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, compounds similar to 4-Methyl-6-phenylpyridine have demonstrated potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxic Effects : Research has shown that certain derivatives possess cytotoxic effects against human tumor cell lines. The introduction of phenyl or aryl moieties has been correlated with enhanced antitumor activity, suggesting a promising avenue for cancer treatment .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing cellular defense mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring in modulating biological activity. Key findings include:

| Substituent Position | Effect on Activity |

|---|---|

| 4th Position | Enhances cytotoxicity and antimicrobial action |

| 6th Position | Critical for receptor binding affinity |

| Nitrile Group | Increases overall reactivity and bioactivity |

Research indicates that modifications at these positions can lead to compounds with improved efficacy and selectivity for target receptors .

Case Studies

Several case studies illustrate the biological potential of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against clinical strains of bacteria, demonstrating that some compounds achieved MIC values as low as 0.5 µg/mL against resistant strains like MRSA .

- Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines showed that certain analogs of 4-Methyl-6-phenylpyridine exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

- Molecular Docking Studies : Computational analysis through molecular docking has revealed strong binding interactions between 4-Methyl-6-phenylpyridine derivatives and key biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-6-phenylpyridine-2-carbonitrile, and how do reaction conditions impact yield?

- Methodology :

- Route 1 : Cyclocondensation of β-aminoesters with formamide or phenyl isocyanate under reflux (70–90°C), followed by nitrile functionalization via nucleophilic substitution (e.g., using KCN/EtOH) .

- Route 2 : Multistep synthesis starting from α,β-unsaturated esters, involving thiourea-mediated cyclization and subsequent oxidation to introduce the nitrile group .

- Critical Parameters : Temperature (>80°C improves cyclization efficiency), solvent polarity (DMF enhances nucleophilic substitution), and catalyst (anhydrous K₂CO₃ for deprotonation) .

- Yield Comparison : Route 1 achieves ~65% yield, while Route 2 yields ~43% due to intermediate purification steps .

Q. How is the purity and structural identity of this compound validated?

- Analytical Workflow :

- TLC Monitoring : Hexane:EtOAc (3:1) for reaction progress; Rf ≈ 0.5 .

- NMR Characterization : Key signals include δ 8.2–8.5 ppm (pyridine-H), δ 2.4–2.6 ppm (methyl group), and δ 7.3–7.6 ppm (phenyl protons) .

- Mass Spectrometry : Molecular ion peak at m/z 224.1 (C₁₃H₁₀N₂) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in pyridine-carbonitrile derivatives?

- Case Study :

- X-ray Diffraction : For analogous compounds (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile), C–N bond lengths in the nitrile group range from 1.14–1.16 Å, confirming sp-hybridization .

- Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize crystal packing, as seen in 2-[(2-methoxyethyl)sulfanyl]pyrimidine derivatives .

- Contradictions : Discrepancies between NMR (solution-phase) and XRD (solid-state) data may arise from conformational flexibility; DFT calculations reconcile these differences .

Q. What strategies address contradictory bioactivity data in pyridine-carbonitrile derivatives?

- Example :

- Antimicrobial Activity : 6-(4-methoxyphenyl)pyrimidine-5-carbonitrile shows MIC = 12.5 µg/mL against S. aureus but no activity against E. coli, suggesting substituent-dependent selectivity .

- Mechanistic Hypotheses : Nitrile groups may enhance membrane permeability in Gram-positive bacteria via dipole interactions, while steric hindrance from phenyl groups limits Gram-negative uptake .

Q. How do substituent modifications influence the electronic properties of the pyridine-carbonitrile core?

- Electrochemical Analysis :

- Cyclic Voltammetry : Electron-withdrawing groups (e.g., –CN) reduce LUMO energy (-1.8 eV), enhancing electrophilicity for nucleophilic attack .

- Hammett Constants : σpara values for –CN (0.66) and –CH₃ (-0.17) predict regioselectivity in electrophilic substitution reactions .

Methodological Challenges

Q. What are the limitations of current synthetic methods for introducing the nitrile group?

- Key Issues :

- Cyanide Toxicity : Requires strict safety protocols (e.g., KCN/EtOH under N₂ atmosphere) .

- Competing Reactions : Over-oxidation to carboxylic acids occurs if reaction time exceeds 12 hours .

- Innovative Alternatives : Use of non-toxic cyanide sources (e.g., acetone cyanohydrin) or microwave-assisted synthesis to reduce side products .

Handling and Safety

Q. What safety protocols are recommended for handling nitrile-containing compounds?

- Lab Guidelines :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential cyanide release during decomposition .

- Store under inert atmosphere (Ar) at 4°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.